REACTION_CXSMILES
|
[C:1](=[S:11])([S:3][CH2:4][CH2:5][C:6]([F:10])=[C:7]([F:9])[F:8])[NH2:2].Cl.Cl[CH2:14][CH:15]=O>O1CCOCC1>[F:10][C:6](=[C:7]([F:9])[F:8])[CH2:5][CH2:4][S:3][C:1]1[S:11][CH:14]=[CH:15][N:2]=1
|
Name
|
3,4,4-trifluoro-3-butenyl dithiocarbamate
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Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
C(N)(SCCC(=C(F)F)F)=S
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is then concentrated by evaporation under reduced pressure
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
the organic phase concentrated by evaporation under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after drying over MgSO4
|
Type
|
CUSTOM
|
Details
|
16 g (94.4% of theory; purity by GC/MS: 86.1 area %) of an oil are obtained
|
Type
|
DISTILLATION
|
Details
|
which may be distilled at 0.4 T/86° C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
FC(CCSC=1SC=CN1)=C(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |